Methyl 2,3-diamino-2-methylpropanoate

Description

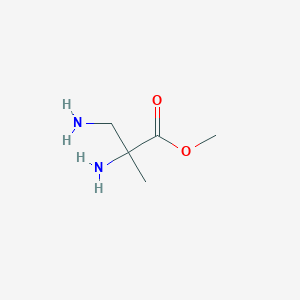

Methyl 2,3-diamino-2-methylpropanoate is a branched-chain amino ester characterized by two amino groups (-NH₂) attached to adjacent carbons and a methyl ester moiety. Notably, its methyl ester group enhances solubility in organic solvents compared to free carboxylic acid derivatives, a property shared with other methyl esters .

Properties

CAS No. |

362703-45-5 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl 2,3-diamino-2-methylpropanoate |

InChI |

InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3 |

InChI Key |

PVGQUBKVBPGUPH-UHFFFAOYSA-N |

SMILES |

CC(CN)(C(=O)OC)N |

Canonical SMILES |

CC(CN)(C(=O)OC)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Salicylate Structure: Aromatic methyl ester with a hydroxyl group. Key Differences: Methyl salicylate lacks amino groups, reducing its nucleophilicity and limiting applications in peptide synthesis. Volatility: Methyl salicylate has a lower boiling point (~223°C) compared to amino esters, which generally exhibit higher boiling points due to hydrogen bonding from amino groups .

Sandaracopimaric Acid Methyl Ester Structure: A diterpenoid methyl ester with a fused tricyclic framework. Key Differences: This compound is derived from natural resin acids and lacks nitrogen atoms, limiting its utility in nitrogen-rich synthetic pathways. Its applications focus on coatings and adhesives rather than pharmaceuticals .

Dimethyl Fumarate Structure: Unsaturated methyl ester with conjugated double bonds. Key Differences: Dimethyl fumarate is an Nrf2 activator used in treating multiple sclerosis, leveraging electrophilic properties. Methyl 2,3-diamino-2-methylpropanoate, with its amino groups, is more suited for nucleophilic reactions or metal chelation .

Physical and Chemical Properties (Table 1)

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~146.18 (estimated) | >250 (estimated) | High (due to amino groups) | Amino, methyl ester |

| Methyl Salicylate | 152.15 | 223 | Moderate | Hydroxyl, methyl ester |

| Sandaracopimaric Acid Methyl Ester | ~330.5 | >300 | Low | Diterpenoid, methyl ester |

| Dimethyl Fumarate | 144.13 | 193 | Low | Unsaturated ester |

Sources: Estimated data for this compound based on structural analogs; Methyl salicylate and dimethyl fumarate data from experimental studies ; Sandaracopimaric acid methyl ester properties inferred from resin esters .

Preparation Methods

Esterification of 2,3-Diamino-2-Methylpropanoic Acid

The most straightforward synthetic route to methyl 2,3-diamino-2-methylpropanoate involves the esterification of its corresponding free acid, 2,3-diamino-2-methylpropanoic acid, with methanol under acidic conditions.

- Reaction Conditions : Typically, a strong acid catalyst such as hydrochloric acid is used to promote the esterification reaction.

- Process : The acid is refluxed with methanol in the presence of hydrochloric acid, which protonates the carboxyl group, facilitating the nucleophilic attack by methanol to form the methyl ester.

- Industrial Adaptations : In industrial settings, continuous flow reactors are employed to optimize reaction efficiency, yield, and reproducibility. Parameters such as temperature and pressure are tightly controlled to maximize conversion and minimize side reactions.

This method yields this compound hydrochloride as the primary product, often isolated by crystallization or precipitation from the reaction mixture.

Orthogonal Protection and Synthesis from 2,3-Diaminopropanol Derivatives

A more elaborate synthetic strategy involves the use of orthogonally protected 2,3-diaminopropanol intermediates derived from d-serine or related amino alcohols. This approach is particularly useful when the compound is intended for further peptide synthesis or requires selective functional group manipulation.

- Key Intermediate : 2,3-diaminopropanol derivatives bearing protective groups such as tosyl (p-toluenesulfonyl) on one amino group and other orthogonal protecting groups on the second amino group.

- Advantages : Orthogonal protection allows selective deprotection and functionalization steps without disturbing other sensitive groups.

- Synthetic Route : The protected 2,3-diaminopropanol is converted into the methyl ester via mild esterification conditions, often avoiding harsh acidic or basic environments to preserve protecting groups.

- Outcome : This method yields this compound derivatives with selectively protected amino groups, facilitating subsequent synthetic transformations.

Multi-Step Synthesis Involving Halogenation and Coupling Reactions

In complex synthetic schemes, such as those used in peptide antagonist development, this compound derivatives are prepared through multi-step sequences involving halogenation, organometallic coupling, and selective reductions.

-

- Synthesis of halogenated intermediates (e.g., 3-iodo-2-methylpropanoate derivatives).

- Formation of organozinc reagents via zinc-copper couples.

- Palladium-catalyzed coupling reactions to assemble the desired carbon skeleton.

- Catalytic hydrogenolysis to remove protecting groups or halides.

- Final hydrolysis or esterification to yield the methyl ester of the diamino acid.

Application : This method is particularly valuable for preparing stereochemically defined amino acid derivatives for incorporation into peptides with biological activity.

Peptide Synthesis Integration : The methyl ester product is often used directly in solid-phase peptide synthesis protocols, highlighting the importance of purity and stereochemical integrity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Acid-catalyzed Esterification | Methanol, HCl, reflux | Simple, direct | Possible side reactions, harsh acid | Moderate to high |

| Orthogonal Protection Strategy | Tosyl chloride, mild esterification | Selective functionalization | Multi-step, requires protecting group management | Moderate |

| Multi-step Halogenation/Coupling | Zn-Cu couple, Pd catalyst, H2, esterification | High stereochemical control, peptide-compatible | Complex, time-consuming | Moderate |

Research Findings and Notes

- The acid-catalyzed esterification remains the most commonly employed method due to its simplicity and scalability.

- Orthogonal protection strategies have been demonstrated to be effective in preserving amino group functionality during synthesis, enabling the preparation of derivatives for peptide chemistry.

- Multi-step methods involving organometallic coupling provide access to stereochemically pure compounds but require careful control of reaction conditions and purification steps.

- The choice of preparation method depends on the intended application of this compound, whether for bulk chemical production or as a building block in complex peptide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.